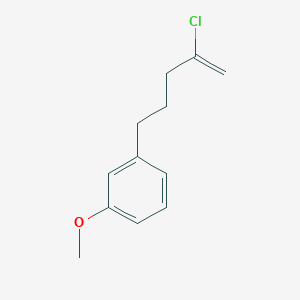![molecular formula C13H19NO4S B1422427 4-[(2,3-二甲苯基)(甲磺酰)氨基]丁酸 CAS No. 1266361-76-5](/img/structure/B1422427.png)
4-[(2,3-二甲苯基)(甲磺酰)氨基]丁酸
描述
Molecular Structure Analysis
The molecular structure of “4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid” can be found in the CID 50891346 of the PubChem database .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid” can be found in the CID 50891346 of the PubChem database .
科学研究应用
分子对接和振动研究
4-[(2,3-二甲苯基)(甲磺酰)氨基]丁酸已对其分子对接性质、振动、结构和电子特性进行了研究。该化合物的稳定性源于超共轭相互作用和电荷离域,使用自然键轨道 (NBO) 分析进行了分析。由于其偶极矩和一阶超极化率,该化合物具有作为非线性光学材料的潜力。此外,它可以抑制胎盘生长因子 (PIGF-1),表明具有潜在的生物活性 (Vanasundari 等人,2018 年)。
合成应用
该化合物已用于合成各种分子。例如,它参与了 1,1,5,6-四甲基-1,2,3,4-四氢萘及其衍生物的合成,通过环脱水和其他化学反应,展示了其在有机合成中的多功能性 (Mane 等人,1999 年)。
生化研究
在生化研究中,该化合物用于合成 7,9-二甲基-5-氧代-2,3,4,5-四氢-1H-苯并[b]氮杂菲-1-羧酸甲酯及其类似物。该过程涉及 N-烷基化、氨基甲酰化和水解,然后进行分子内环化,突出了其在复杂生化途径中的适用性 (Vaid 等人,2014 年)。
药理学重要性
发现其衍生物在键合中起着至关重要的作用,并表现出良好的生物活性,这对于药理学研究可能具有重要意义。该化合物形成稳定键并与生物分子相互作用的能力使其成为药理学研究中的有价值的课题 (Vanasundari 等人,2018 年)。
抗菌活性
该化合物的衍生物,如 1-[(取代苯基)磺酰]吡咯烷-2-酮,已合成并显示出有希望的抗菌活性。这些化合物的最小抑菌浓度范围为 0.09 至 1.0 mg,表明它们在对抗微生物感染方面具有潜力 (Zareef 等人,2008 年)。
属性
IUPAC Name |
4-(2,3-dimethyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-6-4-7-12(11(10)2)14(19(3,17)18)9-5-8-13(15)16/h4,6-7H,5,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSLZZDPBHQXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CCCC(=O)O)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



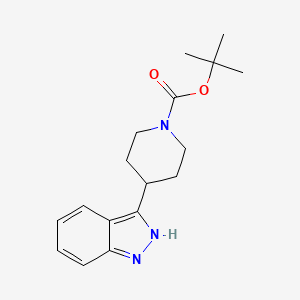
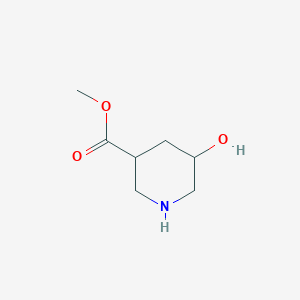
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)
![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)
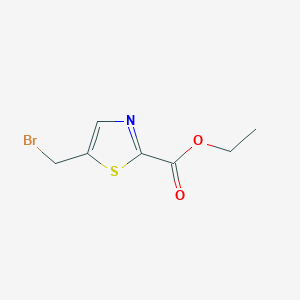
![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)

![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)
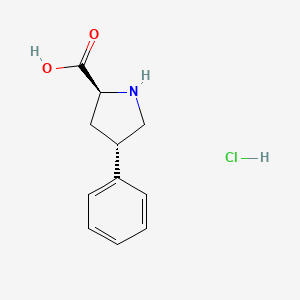
![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1422359.png)


